molecular formula C12H16N2O3 B8748941 Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate

Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B8748941
M. Wt: 236.27 g/mol
InChI Key: HSXLTLXVJGPLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681959

Procedure details

The azaindoline (step b, 1.1 g, 5.0 mmol) was dissolved in tetrahydrofuran (20 ml) and treated with 5.5M hydrochloric acid (5 ml). The mixture was heated at 50° C. for 4.5 hours cooled to 0° C. and basified with 5M sodium hydroxide (7.0 ml). The mixture was extracted with ethyl acetate (2×20 ml) and the combined ethyl acetate fractions were washed with saturated brine (20 ml), dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound as a pale yellow crystalline solid; yield: 0.57 g (97%). mp. 132°-134° C.[Lit. mp 131°-132° C.].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[N:14][CH:15]=2)[CH2:10][CH:9]1O)=O)(C)(C)C.Cl.[OH-].[Na+]>O1CCCC1>[NH:8]1[C:16]2=[CH:15][N:14]=[CH:13][CH:12]=[C:11]2[CH:10]=[CH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC2=CC=NC=C12)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×20 ml)
WASH
Type
WASH
Details
the combined ethyl acetate fractions were washed with saturated brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=CN=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.